molecular formula C11H13NO3 B14680709 L-Alanine, N-benzoyl-N-methyl- CAS No. 33099-01-3

L-Alanine, N-benzoyl-N-methyl-

Cat. No.: B14680709
CAS No.: 33099-01-3
M. Wt: 207.23 g/mol
InChI Key: MLLWNNCPLXFMTJ-QMMMGPOBSA-N
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Description

L-Alanine, N-benzoyl-N-methyl- is a derivative of the amino acid L-alanine. This compound is characterized by the presence of a benzoyl group and a methyl group attached to the nitrogen atom of the alanine molecule. It is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, N-benzoyl-N-methyl- typically involves the protection of the amino group of L-alanine followed by benzoylation and methylation. One common method starts with the protection of the amino group using a carbamate protecting group such as t-butyloxycarbonyl (Boc). The protected alanine is then treated with benzoyl chloride in the presence of a base to introduce the benzoyl group. Finally, the Boc group is removed, and the amino group is methylated using a methylating agent like methyl iodide .

Industrial Production Methods

Industrial production of L-Alanine, N-benzoyl-N-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

L-Alanine, N-benzoyl-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoyl group can be substituted with other acyl groups using acylation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-acyl derivatives.

Scientific Research Applications

L-Alanine, N-benzoyl-N-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Alanine, N-benzoyl-N-methyl- involves its interaction with specific molecular targets. The benzoyl and methyl groups enhance its binding affinity to enzymes and receptors, influencing various biochemical pathways. The compound can act as an inhibitor or activator of enzymes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    L-Alanine, N-methyl-: Similar structure but lacks the benzoyl group.

    N-benzoyl-L-alanine: Similar structure but lacks the methyl group.

Uniqueness

L-Alanine, N-benzoyl-N-methyl- is unique due to the presence of both benzoyl and methyl groups, which confer distinct chemical properties and reactivity. This dual modification enhances its versatility in synthetic and research applications compared to its analogs .

Properties

CAS No.

33099-01-3

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(2S)-2-[benzoyl(methyl)amino]propanoic acid

InChI

InChI=1S/C11H13NO3/c1-8(11(14)15)12(2)10(13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,15)/t8-/m0/s1

InChI Key

MLLWNNCPLXFMTJ-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N(C)C(=O)C1=CC=CC=C1

Canonical SMILES

CC(C(=O)O)N(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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